(3R,11bR)-四苯嗪(1S)-(+)-10-樟脑磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” involves complex chemical reactions . It is an analogue of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder . The compound appears as an off-white solid .Molecular Structure Analysis

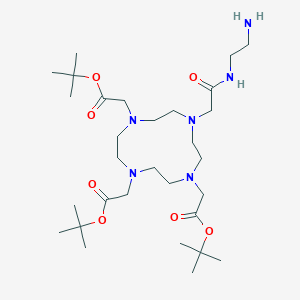

The molecular structure of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is complex, with a molecular formula of C₂₉H₄₃NO₇S. The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is involved in various chemical reactions due to its complex structure . It is an analogue of Tetrabenazine, which is a VMAT inhibitor .Physical And Chemical Properties Analysis

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an off-white solid with a molecular weight of 549.72 . It has a melting point of 132-133°C . The compound should be stored at -20°C .科学研究应用

Treatment of Tardive Dyskinesia

“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an orally bioavailable, selective, vesicular monoamine transporter 2 (VMAT2) inhibitor . It has been approved in the USA for the treatment of adults with tardive dyskinesia (TD), a movement disorder caused by chronic exposure to dopamine receptor-blocking agents .

Treatment of Tourette Syndrome

This compound is in phase 2 development in the USA for the treatment of Tourette syndrome . Tourette syndrome is a neurological disorder characterized by repetitive, stereotyped, involuntary movements and vocalizations called tics.

Treatment of Huntington’s Disease

In Japan, phase 1 development has been completed for CNS diseases (TD and Huntington’s disease) . Huntington’s disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain.

Treatment of Schizophrenia

The compound was also considered for the treatment of schizophrenia in the USA, after preclinical studies . Schizophrenia is a serious mental disorder in which people interpret reality abnormally.

VMAT2 Inhibition

As a VMAT2 inhibitor, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” can be used in research to study the role of VMAT2 in various neurological and psychiatric disorders .

Neuropharmacology Research

Given its impact on monoamine transporters, this compound can be used in neuropharmacology research to understand the role of these transporters in brain function and their implications in various mental and neurological disorders .

作用机制

安全和危害

As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves the conversion of tetrabenazine to its camphorsulfonic acid salt form using (+)-10-camphorsulfonic acid.", "Starting Materials": [ "Tetrabenazine", "(+)-10-Camphorsulfonic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Tetrabenazine is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt.", "To isolate the free base form of tetrabenazine, the salt is dissolved in water and treated with a stoichiometric amount of sodium hydroxide.", "The mixture is then extracted with diethyl ether and the organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the free base form of tetrabenazine.", "To convert the free base form back to the camphorsulfonic acid salt form, the free base is dissolved in methanol and reacted with a stoichiometric amount of (+)-10-camphorsulfonic acid at room temperature for several hours.", "The resulting solid is filtered and washed with diethyl ether to yield the (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate salt." ] } | |

CAS 编号 |

1223399-57-2 |

分子式 |

C₂₉H₄₃NO₇S |

分子量 |

549.72 |

同义词 |

(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)